molecular formula C20H25NSe B14218093 Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- CAS No. 831200-65-8

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-

Cat. No.: B14218093
CAS No.: 831200-65-8
M. Wt: 358.4 g/mol
InChI Key: JWXBAKYZURFPOK-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- is an organic compound that features a benzenemethanamine core with a phenylseleno group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- typically involves the reaction of benzenemethanamine with a cyclohexyl derivative that contains a phenylseleno group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxides.

    Reduction: The compound can be reduced to remove the phenylseleno group.

    Substitution: The benzenemethanamine core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylseleno group typically yields selenoxides, while reduction can lead to the removal of the phenylseleno group, resulting in a simpler benzenemethanamine derivative.

Scientific Research Applications

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylseleno group can participate in redox reactions, influencing cellular processes and signaling pathways. The benzenemethanamine core can interact with various biological molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-methyl-
  • Benzenemethanamine, N-(phenylmethylene)-
  • Benzenemethanamine, N-phenyl-N-(phenylmethyl)-

Uniqueness

Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- is unique due to the presence of the phenylseleno group attached to a cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other benzenemethanamine derivatives.

Properties

CAS No.

831200-65-8

Molecular Formula

C20H25NSe

Molecular Weight

358.4 g/mol

IUPAC Name

1-phenyl-N-[(1-phenylselanylcyclohexyl)methyl]methanamine

InChI

InChI=1S/C20H25NSe/c1-4-10-18(11-5-1)16-21-17-20(14-8-3-9-15-20)22-19-12-6-2-7-13-19/h1-2,4-7,10-13,21H,3,8-9,14-17H2

InChI Key

JWXBAKYZURFPOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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